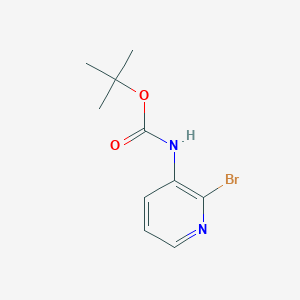

tert-Butyl (2-bromopyridin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-bromopyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWNZOFKKFIZAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557014 | |

| Record name | tert-Butyl (2-bromopyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116026-98-3 | |

| Record name | tert-Butyl (2-bromopyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl (2-bromopyridin-3-yl)carbamate (CAS: 116026-98-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl (2-bromopyridin-3-yl)carbamate, a key building block in modern medicinal chemistry. Its unique structural features make it a valuable intermediate in the synthesis of complex pharmaceutical agents. This document details its chemical and physical properties, provides experimental protocols for its synthesis and common reactions, and explores its applications in drug discovery.

Chemical and Physical Properties

This compound is a solid at room temperature, valued for its stability and utility in a range of chemical transformations.[1] The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the amine functionality, allowing for selective reactions at other positions of the pyridine ring.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 116026-98-3 | [1] |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [1] |

| Molecular Weight | 273.13 g/mol | [1] |

| Physical State | Solid | [1] |

| Purity | Typically ≥95% | [2] |

| Storage Conditions | Store at -20°C for long-term stability. | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the amino group of 2-amino-3-bromopyridine. A general and effective method utilizes di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Synthesis of this compound

Experimental Protocol:

-

Materials:

-

2-Amino-3-bromopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable organic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

A suitable base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

Dissolve 2-amino-3-bromopyridine in the chosen organic solvent in a round-bottom flask.

-

Add the base to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

-

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Bands |

| ¹H NMR | * δ ~8.0-8.2 ppm (dd, 1H): Proton on the pyridine ring adjacent to the bromine and nitrogen atoms. |

| * δ ~7.0-7.5 ppm (m, 2H): Remaining two protons on the pyridine ring. | |

| * δ ~1.5 ppm (s, 9H): Protons of the tert-butyl group. | |

| ¹³C NMR | * δ ~152-155 ppm: Carbonyl carbon of the carbamate. |

| * δ ~140-150 ppm: Carbons of the pyridine ring attached to nitrogen and bromine. | |

| * δ ~110-130 ppm: Other carbons of the pyridine ring. | |

| * δ ~80-82 ppm: Quaternary carbon of the tert-butyl group. | |

| * δ ~28 ppm: Methyl carbons of the tert-butyl group. | |

| IR (Infrared) | * ~3300-3400 cm⁻¹: N-H stretching of the carbamate. |

| * ~2950-3000 cm⁻¹: C-H stretching of the tert-butyl and pyridine moieties. | |

| * ~1700-1730 cm⁻¹: C=O stretching of the carbamate. | |

| * ~1500-1600 cm⁻¹: C=C and C=N stretching of the pyridine ring. | |

| Mass Spec. | * [M+H]⁺ at m/z ~274 and ~276: Corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). |

Applications in Drug Discovery and Development

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3] The bromine atom at the 2-position of this compound serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions. This makes it an invaluable building block for the synthesis of libraries of compounds for high-throughput screening and lead optimization.

Key Reactions in Medicinal Chemistry

Suzuki Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the pyridine ring and a variety of boronic acids or esters. This is a powerful method for introducing aryl, heteroaryl, or alkyl substituents at the 2-position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond, enabling the introduction of a wide range of primary and secondary amines at the 2-position of the pyridine ring.

Signaling Pathway of a Hypothetical Drug Synthesized from the Core Molecule:

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a drug synthesized using this compound as a starting material. For instance, a kinase inhibitor could be developed where the substituted pyridine core binds to the ATP-binding pocket of the kinase, thereby inhibiting its activity and downstream signaling.

Caption: Hypothetical kinase inhibitor signaling pathway.

Safety Information

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Table 3: Safety and Hazard Information

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statement | H302: Harmful if swallowed. |

| Precautionary Statements | P264: Wash hands thoroughly after handling. |

| P270: Do not eat, drink or smoke when using this product. | |

| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P330: Rinse mouth. | |

| P501: Dispose of contents/container to an approved waste disposal plant. |

Conclusion

This compound is a strategically important building block for the synthesis of novel compounds in drug discovery. Its Boc-protected amine and reactive bromide handle allow for the facile and selective introduction of diverse functionalities. This technical guide provides essential information for researchers and scientists to effectively utilize this versatile compound in their synthetic endeavors.

References

Physical and chemical properties of tert-Butyl (2-bromopyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl (2-bromopyridin-3-yl)carbamate, a key building block in medicinal chemistry and organic synthesis. This document details its known characteristics, provides representative experimental protocols, and illustrates potential synthetic pathways.

Core Physical and Chemical Properties

This compound is a solid, beige to off-white compound at room temperature.[1][2] Its chemical structure features a pyridine ring substituted with a bromine atom and a tert-butoxycarbonyl (Boc) protected amine group. This combination of functional groups makes it a valuable intermediate for introducing a substituted aminopyridine moiety in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents.[3][4]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [1][2] |

| Molecular Weight | 273.13 g/mol | [1][2] |

| Appearance | Beige to off-white solid | [1][2] |

| Melting Point | 81 to 82 °C | [1][2] |

| Boiling Point (Predicted) | 298.9 ± 25.0 °C at 760 Torr | [1][2] |

| Density (Predicted) | 1.453 ± 0.06 g/cm³ | [1][2] |

| Solubility | No specific data available. Generally soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate.[5] |

Synthesis and Purification

Representative Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2-bromo-3-aminopyridine.

Materials:

-

2-bromo-3-aminopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF) and Water (H₂O) as solvents

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-3-aminopyridine (1.0 equivalent) and a suitable base such as triethylamine (1.5 equivalents) in a solvent such as anhydrous tetrahydrofuran (THF).[6][7]

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) portion-wise at room temperature.[6][7]

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically a few hours to overnight).

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.

Logical Workflow for Synthesis

References

An In-depth Technical Guide to tert-Butyl (2-bromopyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of tert-Butyl (2-bromopyridin-3-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Molecular Structure and Identifiers

This compound is a substituted pyridine derivative featuring a bromine atom at the 2-position and a tert-butoxycarbonyl (Boc) protected amine group at the 3-position. The Boc protecting group is a common motif in organic synthesis, valued for its stability under various reaction conditions and its facile removal under acidic conditions.

Molecular Identifiers:

Structural Representation:

Physicochemical Properties

A comprehensive, experimentally determined set of physicochemical properties for this compound is not widely published. However, based on its structure, the following properties can be predicted and are crucial for its handling, formulation, and biological activity assessment.

| Property | Value | Source |

| Molecular Weight | 273.13 g/mol | [1] |

| Purity | ≥95% | Cusabio |

| Physical Form | Lyophilized powder | Cusabio |

| Storage Conditions | -20°C upon receipt | Cusabio |

Note: The purity and physical form are based on commercially available information and may vary between suppliers.

Synthesis and Characterization

The synthesis of tert-butyl carbamates is a well-established process in organic chemistry. Generally, the introduction of a Boc protecting group onto an amine is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

A general synthetic workflow for related compounds is outlined below. The specific experimental conditions for the synthesis of this compound would require adaptation from similar reported procedures for related bromopyridine derivatives.

Characterization:

The structural confirmation of the synthesized compound would typically involve a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the presence and connectivity of the pyridine ring protons, the tert-butyl group, and the carbamate proton.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern consistent with the expected structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the C=O stretch of the carbamate and the N-H bond.

Role in Medicinal Chemistry and Drug Discovery

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as a valuable building block in the synthesis of more complex molecules with therapeutic potential. The bromopyridine core is a common scaffold in medicinal chemistry, and the Boc-protected amine allows for further functionalization.

Potential Applications:

-

Scaffold for Library Synthesis: The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of substituents, enabling the creation of diverse chemical libraries for high-throughput screening.

-

Intermediate for Targeted Inhibitors: The overall structure could serve as a precursor for the synthesis of kinase inhibitors or other targeted therapies. The pyridine ring can act as a hinge-binding motif, a common feature in many kinase inhibitors.

Given the interest in developing novel therapeutics, this compound represents a starting point for the exploration of new chemical space. The logical progression from this building block to a potential drug candidate is illustrated below.

References

Spectral Characterization of tert-Butyl (2-bromopyridin-3-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for tert-Butyl (2-bromopyridin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published, raw experimental data for this specific compound, this document focuses on predicted spectral characteristics based on analogous structures and general principles of spectroscopic analysis. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, which are crucial for the structural elucidation and purity assessment of this molecule.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the analysis of its constituent functional groups: a 2-bromopyridine ring and a tert-butoxycarbonyl (Boc) protecting group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Doublet of doublets | 1H | H6 (Pyridine) |

| ~7.8 | Doublet of doublets | 1H | H4 (Pyridine) |

| ~7.2 | Doublet of doublets | 1H | H5 (Pyridine) |

| ~7.0 | Broad singlet | 1H | N-H (Carbamate) |

| 1.5 | Singlet | 9H | C(CH₃)₃ (tert-Butyl) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~153 | C=O (Carbamate) |

| ~148 | C2 (Pyridine, C-Br) |

| ~145 | C6 (Pyridine) |

| ~139 | C4 (Pyridine) |

| ~128 | C3 (Pyridine, C-N) |

| ~122 | C5 (Pyridine) |

| ~81 | C (CH₃)₃ (tert-Butyl) |

| ~28 | C(C H₃)₃ (tert-Butyl) |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 273/275 | [M+H]⁺ | Molecular ion peak, showing characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1). |

| 217/219 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the tert-butyl group. |

| 173/175 | [M - Boc + H]⁺ | Loss of the entire Boc group. |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3350 | N-H Stretch | Carbamate N-H bond. |

| ~2980 | C-H Stretch | sp³ C-H bonds of the tert-butyl group. |

| ~1720 | C=O Stretch | Carbonyl of the carbamate. |

| ~1580, ~1450 | C=C/C=N Stretch | Aromatic pyridine ring vibrations. |

| ~1250, ~1160 | C-O Stretch | Carbamate C-O bonds. |

| ~1050 | C-Br Stretch | Carbon-bromine bond. |

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality spectral data for this compound.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters (¹H NMR):

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts relative to the TMS signal.

Mass Spectrometry

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Analysis Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for the synthesis and analytical characterization of this compound.

Caption: Synthesis and Purification Workflow.

Caption: Analytical Characterization Workflow.

Commercial Availability and Technical Profile of tert-Butyl (2-bromopyridin-3-yl)carbamate

For Immediate Release

A Comprehensive Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and synthetic utility of tert-Butyl (2-bromopyridin-3-yl)carbamate (CAS No. 116026-98-3), a key building block in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the development of novel therapeutics.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically supplied as a white to off-white solid with purities generally reported to be ≥98%. Researchers can procure this compound in quantities ranging from grams to kilograms to support both early-stage research and larger-scale development projects.

A summary of representative commercial suppliers is provided below:

| Supplier | CAS Number | Product Number | Purity | Physical State |

| Hoffman Fine Chemicals | 116026-98-3 | HFC1204 | N/A | Solid |

| Cusabio | 116026-98-3 | N/A | N/A | Lyophilized Powder |

| ChemScene | 116026-98-3 | CS-W003369 | ≥98% | Solid |

| Sigma-Aldrich | 116026-98-3 | ADE000357 | N/A | Solid |

Physicochemical and Safety Data

A compilation of key physical and chemical properties for this compound is presented in the table below. This data is essential for handling, storage, and reaction planning.

| Property | Value | Reference |

| CAS Number | 116026-98-3 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [2][3] |

| Molecular Weight | 273.13 g/mol | [2][3] |

| Appearance | White to off-white powder | [1] |

| Physical State | Solid | [2] |

| Boiling Point | 298.9°C at 760 mmHg | [1] |

| Flash Point | 134.6°C | [1] |

| Refractive Index | 1.573 | [1] |

| Storage Temperature | Room temperature; Store at -20°C for long term | [3][4] |

| GHS Pictogram | GHS07 (Harmful) | |

| Hazard Statement | H302 (Harmful if swallowed) |

Synthetic Protocols

This compound is a valuable intermediate, often synthesized from 2-aminopyridine. The following section outlines a representative two-step synthesis.

Step 1: Synthesis of 2-Amino-3-bromopyridine

The synthesis of the precursor, 2-amino-3-bromopyridine, can be achieved through the bromination of 2-aminopyridine.

Experimental Protocol:

-

Dissolve 2-aminopyridine in a suitable organic solvent (e.g., acetic acid) in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add a solution of bromine in the same organic solvent dropwise to the stirred reaction mixture while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period to ensure complete reaction.

-

Neutralize the reaction mixture by the addition of a base, such as sodium hydroxide solution, until the pH is neutral.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield 2-amino-3-bromopyridine.[5][6]

Step 2: Boc-Protection of 2-Amino-3-bromopyridine

The final product is obtained by protecting the amino group of 2-amino-3-bromopyridine with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol:

-

Dissolve 2-amino-3-bromopyridine in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.

-

Add a base, for example triethylamine or diisopropylethylamine, to the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture portion-wise or as a solution in the reaction solvent.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Applications in Suzuki Cross-Coupling Reactions

The bromine atom on the pyridine ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceutical compounds.

In a typical Suzuki coupling, the bromo-substituted pyridine derivative is reacted with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. The Boc-protecting group on the adjacent amine is generally stable under these conditions and can be removed in a subsequent step if required.

References

- 1. tert-butyl N-(2-bromopyridin-3-yl)carbamate116026-98-3,Purity96%_Ryan Scientific, Inc. [molbase.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. chemscene.com [chemscene.com]

- 4. cusabio.com [cusabio.com]

- 5. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]

- 6. Preparation method of 2-amino-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to the Boc-Protection of 2-Bromo-3-Aminopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tert-butoxycarbonyl (Boc) protection of 2-bromo-3-aminopyridine, a key synthetic transformation for the elaboration of this versatile pharmaceutical intermediate. This document details the underlying reaction mechanism, optimized experimental protocols, and quantitative data to facilitate its application in a research and development setting.

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine-protecting groups due to its ease of installation, general stability to a wide range of reaction conditions, and facile cleavage under mild acidic conditions.[1][2]

2-Bromo-3-aminopyridine is a valuable building block in medicinal chemistry, with its functional handles allowing for diverse structural modifications. The selective protection of the amino group is often a critical first step in a synthetic sequence, enabling subsequent reactions at other positions of the pyridine ring. This guide focuses on the reaction of 2-bromo-3-aminopyridine with di-tert-butyl dicarbonate ((Boc)₂O), the most common reagent for Boc protection.[3]

Reaction Mechanism and Signaling Pathway

The Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This results in the formation of a tetrahedral intermediate, which then collapses to yield the N-Boc protected amine, along with the byproducts tert-butanol and carbon dioxide. The reaction can be catalyzed by a base, which serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the protonated amine intermediate.[4]

Quantitative Data Presentation

The following table summarizes various reaction conditions for the Boc protection of aminopyridines, based on data from patent literature. These examples demonstrate the impact of different solvents, bases, and catalysts on reaction time and yield. While 2-bromo-3-aminopyridine is not explicitly listed, the data for 3-aminopyridine and other analogues provide a strong basis for reaction optimization.

| Substrate | (Boc)₂O (eq.) | Base (eq.) | Catalyst (eq.) | Solvent | Time (h) | Yield (%) | Mono-Boc:Di-Boc Ratio | Reference |

| 3-Aminopyridine | 1.5 | TEA (1.5) | EDCI (1.5), HOBT (0.05) | Dichloromethane | 2 | 80 | >20:1 | [5][6] |

| 3-Aminopyridine | 2.0 | TEA (3.0) | EDCI (3.0), HOBT (0.1) | Dichloromethane | 1 | 85 | 50:1 | [5][6] |

| 3-Aminopyridine | 1.5 | TEA (1.5) | DMAP (cat.) | Dichloromethane | 8 | 60 | 4:1 | [5][6] |

| 2-Amino-5-methylpyridine | 1.5 | TEA (1.5) | EDCI (1.5), HOBT (0.05) | Dichloromethane | 2 | 85 | 20:1 | [5][6] |

TEA: Triethylamine, EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBT: Hydroxybenzotriazole, DMAP: 4-Dimethylaminopyridine, cat.: catalytic amount.

Experimental Protocols

The following is a detailed, representative protocol for the Boc-protection of 2-bromo-3-aminopyridine, compiled from best practices and analogous procedures.

Materials:

-

2-bromo-3-aminopyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-3-aminopyridine (1.0 eq.). Dissolve the starting material in anhydrous dichloromethane (to a concentration of approximately 0.2-0.5 M).

-

Addition of Base: Add triethylamine (1.5 eq.) to the solution and stir for 5 minutes at room temperature.

-

Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (1.2 eq.) portion-wise to the stirred solution. An exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure tert-butyl (2-bromopyridin-3-yl)carbamate.

Potential Side Reactions and Troubleshooting

A common side reaction in the Boc protection of primary amines is the formation of the di-Boc protected product, N,N-bis(tert-butoxycarbonyl)-2-bromo-3-aminopyridine. This is more likely to occur with highly nucleophilic amines, the use of a strong catalyst like DMAP, or an excess of (Boc)₂O. To mitigate this, it is recommended to use a controlled stoichiometry of (Boc)₂O (1.1-1.2 equivalents) and to monitor the reaction closely to avoid prolonged reaction times after the consumption of the starting material.

If the reaction is sluggish, which may be the case for less nucleophilic heteroaromatic amines, a catalytic amount of DMAP (0.05-0.1 eq.) can be added to accelerate the reaction. However, this should be done with caution due to the increased risk of di-Boc formation.

Conclusion

The Boc protection of 2-bromo-3-aminopyridine is a robust and high-yielding reaction that is essential for the synthetic manipulation of this important heterocyclic building block. By carefully controlling the reaction conditions, particularly the stoichiometry of the reagents, high yields of the desired mono-protected product can be achieved while minimizing the formation of side products. The protocols and data presented in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 2. cusabio.com [cusabio.com]

- 3. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]

- 4. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 5. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 6. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]

Stability and Storage of tert-Butyl (2-bromopyridin-3-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl (2-bromopyridin-3-yl)carbamate, a key building block in medicinal chemistry. Due to the absence of specific, publicly available stability studies for this compound, this guide synthesizes information on the stability of its core functional groups—the tert-butoxycarbonyl (Boc) protecting group and the bromopyridine scaffold. It outlines potential degradation pathways, detailed protocols for conducting forced degradation studies, and a general workflow for its application in Suzuki-Miyaura cross-coupling reactions. This information is intended to guide researchers in the proper handling, storage, and utilization of this important synthetic intermediate to ensure the integrity and reproducibility of their experimental outcomes.

Chemical and Physical Properties

This compound is a solid, often supplied as a lyophilized powder, with the following properties:

| Property | Value |

| CAS Number | 116026-98-3 |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ |

| Molecular Weight | 273.13 g/mol |

| Physical State | Solid / Lyophilized Powder |

| Appearance | Off-white to light yellow solid |

Recommended Storage and Handling

Proper storage is critical to maintain the chemical integrity of this compound. The following conditions are recommended based on supplier data sheets.

| Condition | Recommendation | Duration |

| Temperature | -20°C to -80°C | Long-term |

| 2°C to 8°C | Short-term (up to one week)[1] | |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture ingress and oxidation. | |

| Light | Store in a light-resistant container to minimize exposure to UV and visible light, which can potentially induce degradation. | |

| Handling | Avoid repeated freeze-thaw cycles.[1] Aliquoting the compound upon receipt is recommended for multiple uses.[1] Handle in accordance with good industrial hygiene and safety practices. |

The relationship between environmental factors and the stability of the compound is illustrated below.

Potential Degradation Pathways

The chemical structure of this compound contains two primary functionalities susceptible to degradation: the Boc-carbamate and the bromopyridine ring.

-

Hydrolysis (Acid-Catalyzed): The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions. Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the cleavage of the Boc group to yield 2-bromo-3-aminopyridine, carbon dioxide, and isobutylene.

-

Thermal Degradation: Elevated temperatures can cause the thermolytic cleavage of the Boc group.

-

Oxidative Degradation: While the pyridine ring is generally stable to oxidation, the presence of the amino group and the bromide substituent could make it susceptible to oxidative degradation under harsh conditions, potentially forming N-oxides or other oxidized species.

-

Photodegradation: Compounds containing pyridine rings and bromine atoms can be sensitive to light, which may induce photochemical reactions.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions more severe than those encountered during routine storage and handling.

Forced Degradation Study Protocol

This protocol outlines a general procedure for assessing the stability of the compound under various stress conditions. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for separating the parent compound from any degradation products.

1. Preparation of Stock Solution:

- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

| Stress Condition | Protocol |

| Acidic Hydrolysis | Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the sample before analysis. |

| Basic Hydrolysis | Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a specified period. Neutralize the sample before analysis. |

| Oxidative Degradation | Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for a specified period, protected from light. |

| Thermal Degradation | Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a specified period. Dissolve the stressed solid in the mobile phase for analysis. Also, subject the stock solution to the same thermal stress. |

| Photolytic Degradation | Expose both the solid compound and the stock solution to UV and visible light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). |

3. Sample Analysis:

- At designated time points, withdraw aliquots of the stressed samples.

- If necessary, neutralize the acidic and basic samples.

- Dilute all samples, including a non-stressed control, to a suitable concentration with the mobile phase.

- Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is generally suitable for this type of analysis.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

The method should be validated to demonstrate specificity, linearity, accuracy, precision, and robustness, ensuring that all degradation products are well-separated from the parent peak.

Application in Synthesis: A Suzuki-Miyaura Coupling Workflow

This compound is a valuable building block for introducing a 3-amino-2-pyridinyl moiety into more complex molecules, often via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a common application.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 eq.)

-

Aryl or heteroaryl boronic acid (1.2-1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

Procedure:

-

To a flame-dried reaction vessel, add this compound, the boronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add the palladium catalyst under the inert atmosphere.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Relevance in Drug Discovery: Targeting the ROCK Signaling Pathway

Building blocks like this compound are instrumental in the synthesis of kinase inhibitors. For instance, the aminopyridine scaffold is a common feature in inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway is a critical regulator of cell shape, motility, and smooth muscle contraction, and its dysregulation is implicated in various diseases, including hypertension, glaucoma, and cancer.

The diagram below provides a simplified overview of the ROCK signaling pathway, which is a potential therapeutic target for compounds synthesized using the title compound.

Conclusion

While specific stability data for this compound is not extensively documented, an understanding of the reactivity of its constituent functional groups allows for informed decisions regarding its storage and handling. The primary stability concerns are the acid and thermal lability of the Boc protecting group. To ensure the compound's integrity, it is imperative to store it at low temperatures, under an inert and dry atmosphere, and protected from light. For applications requiring stringent quality control, conducting a forced degradation study as outlined in this guide is highly recommended to identify potential degradants and establish a robust stability-indicating analytical method. Adherence to these guidelines will help ensure the reliability of results obtained using this versatile building block in drug discovery and development.

References

Technical Guide: Hazards and Safety Precautions for tert-Butyl (2-bromopyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and potential hazards associated with tert-Butyl (2-bromopyridin-3-yl)carbamate, along with detailed safety precautions and handling procedures. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates information from structurally related chemicals, including 2-bromopyridine and various tert-butyl carbamate derivatives, to provide a thorough safety profile.

Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ |

| Molecular Weight | 273.13 g/mol |

| CAS Number | 116026-98-3 |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=CC=N1)Br |

| Physical Form | Solid |

Hazard Identification and Classification

Potential GHS Hazard Classification (Extrapolated)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory System) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Danger

Hazard Pictograms:

First-Aid Measures

Immediate medical attention is crucial in case of exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |

Handling and Storage

4.1. Safe Handling:

-

Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile or Neoprene). Inspect gloves before each use and dispose of them immediately after contamination.

-

Eye/Face Protection: Chemical splash goggles meeting ANSI Z87.1 standard are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Skin and Body Protection: Wear a flame-resistant lab coat, fully buttoned. Closed-toe shoes and long pants are mandatory.

-

Respiratory Protection: If engineering controls are not sufficient, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

4.2. Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.[3]

-

For long-term storage, consider an inert atmosphere at 2-8°C.[4]

Accidental Release Measures

-

Small Spills: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Large Spills: Evacuate the immediate area and contact your institution's emergency response team. Prevent the material from entering drains or waterways.[2]

Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Likely soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water.[3] |

Stability and Reactivity

-

Reactivity: No specific data available.

-

Chemical Stability: Stable under recommended storage conditions.[3]

-

Conditions to Avoid: Incompatible products, heat, and moisture.

-

Incompatible Materials: Strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Upon combustion, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[3]

Toxicological Information

No specific toxicological studies on this compound have been identified. The toxicological profile is inferred from related compounds. The 2-bromopyridine structure suggests potential for acute oral and dermal toxicity. Carbamates as a class can have varying levels of toxicity.

Experimental Protocols

General Synthesis of this compound

This is a representative protocol based on the synthesis of similar carbamates. This procedure should only be carried out by trained chemists in a properly equipped laboratory.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-3-aminopyridine in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).

-

Addition of Reagents: Cool the solution in an ice bath (0°C). Add a base (e.g., triethylamine or diisopropylethylamine) to the solution. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Visualizations

References

An In-depth Technical Guide to Bromopyridine Building Blocks in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bromopyridine building blocks, indispensable scaffolds in modern organic synthesis. Their prevalence in pharmaceuticals, agrochemicals, and functional materials underscores the importance of understanding their synthesis, reactivity, and applications. This document details common synthetic routes, comparative reactivity in pivotal cross-coupling reactions, and practical applications, supported by experimental protocols and data-rich tables.

Introduction to Bromopyridines

Bromopyridines are a class of heterocyclic compounds where a bromine atom is attached to a pyridine ring. The position of the bromine atom (2-, 3-, or 4-) significantly influences the molecule's physicochemical properties and chemical reactivity. The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic substitution compared to benzene, with this effect being most pronounced at the ortho (2-) and para (4-) positions.[1] This electronic diversity makes bromopyridines versatile building blocks, enabling the synthesis of a vast array of complex molecules. Their utility is most prominent in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and materials science.[1][2]

Synthesis of Bromopyridine Building Blocks

Several methods are employed for the synthesis of bromopyridines, each with its advantages and limitations.

Bromination of Pyridine and Pyridine N-Oxides

Direct bromination of pyridine requires harsh conditions due to the ring's deactivation. The reaction often proceeds at high temperatures and may result in a mixture of products.[3] A more facile approach involves the bromination of pyridine N-oxides, which activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions.[4][5] The N-oxide can be subsequently removed to yield the desired bromopyridine. Recent methods have focused on regioselective bromination under milder conditions.[4][6]

Sandmeyer Reaction of Aminopyridines

The Sandmeyer reaction is a classical and reliable method for converting aminopyridines into bromopyridines.[7][8][9] The process involves the diazotization of an aminopyridine with a nitrite source in the presence of a hydrohalic acid, followed by decomposition of the resulting diazonium salt with a copper(I) bromide catalyst.[9][10] This method is particularly useful for accessing bromopyridine isomers that are difficult to obtain through direct bromination.

Experimental Protocol: Sandmeyer Reaction for 2-Bromopyridine Synthesis [3]

-

Step 1: Diazotization

-

In a 250 mL four-necked flask, add 48-50 mL of 40% hydrobromic acid.

-

Under stirring, add 7.5 g of 2-aminopyridine in portions.

-

Cool the mixture to approximately -5°C in an ice-salt bath.

-

Slowly add 12-14 mL of liquid bromine over about 45 minutes at this temperature.

-

Dropwise, add 18-20 mL of a 10 mol/L sodium nitrite solution over 1.5 hours, maintaining the temperature below 0°C.

-

After the addition is complete, continue stirring at a temperature below 0°C for 30 minutes.

-

-

Step 2: Decomposition and Work-up

-

Slowly warm the reaction mixture to room temperature and then heat to 60-70°C until nitrogen evolution ceases.

-

Cool the mixture and neutralize with a suitable base (e.g., sodium hydroxide solution) to a pH of 8-9.

-

Perform steam distillation to isolate the crude 2-bromopyridine.

-

Separate the organic layer from the distillate and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the residue by vacuum distillation to obtain pure 2-bromopyridine.

-

Halogen Exchange Reactions

Halogen exchange provides another route to bromopyridines, typically by converting a more readily available chloropyridine to the corresponding bromopyridine.[3] This transformation can be achieved by reacting the chloropyridine with a bromide source, such as hydrogen bromide or a metal bromide salt, often at elevated temperatures.[3][11]

Reactivity in Cross-Coupling Reactions

Bromopyridines are workhorse substrates in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Br bond is highly dependent on the position of the bromine atom.

Reactivity Order of Bromopyridine Isomers:

Generally, the reactivity of bromopyridine isomers in palladium-catalyzed cross-coupling reactions follows the order: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine .[1]

-

4-Bromopyridine: The strong electron-withdrawing effect of the nitrogen atom at the para position highly polarizes the C4-Br bond, making the carbon atom very electrophilic and susceptible to oxidative addition. This results in high reactivity.[1]

-

2-Bromopyridine: The C2-Br bond is also activated. However, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst, which can sometimes inhibit the reaction or necessitate the use of specialized ligands.[1]

-

3-Bromopyridine: Being the least electronically activated, 3-bromopyridine often requires more forcing conditions, such as higher temperatures, longer reaction times, or more active catalysts, to achieve comparable yields to the other isomers.[1][12]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a bromopyridine and an organoboron compound.[13] It is widely used in the synthesis of biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals.[13][14]

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Bromopyridines

| Bromopyridine Isomer | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields (%) |

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent[13] |

| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good[13] |

| 4-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent[13] |

| 2-Bromo-4-methylpyridine | Arylboronic acid | Pd(dppf)Cl₂ (3) | --- | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-120 | Good[15] |

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine [13]

-

Materials: 2-Bromo-4-fluoro-5-methylpyridine (1.0 mmol), Aryl/heteroaryl boronic acid (1.2 mmol), Potassium phosphate (2.2 mmol), Pd(PPh₃)₄ (0.05 mmol), 1,4-Dioxane (4 mL), Deionized water (1 mL).

-

Procedure:

-

To an oven-dried reaction vessel, add 2-Bromo-4-fluoro-5-methylpyridine, the aryl/heteroaryl boronic acid, and potassium phosphate.

-

Add the palladium catalyst, Pd(PPh₃)₄.

-

Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Add 1,4-dioxane and deionized water via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS (typical reaction times are 12-24 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a bromopyridine and a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[16][17] This reaction is instrumental in synthesizing alkynyl-substituted pyridines, which are valuable intermediates in medicinal chemistry.[16]

Table 2: Representative Conditions for Sonogashira Coupling of Bromopyridines

| Bromopyridine Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | up to 96 | [18] |

| 2-Amino-4-bromopyridine | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | 12 | Good | [16] |

| 2-Bromo-3-methoxypyridine | Terminal Alkyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | Good | [19] |

Experimental Protocol: Sonogashira Coupling of 2-Amino-4-bromopyridine [16]

-

Materials: 2-Amino-4-bromopyridine (1.0 equiv.), Terminal alkyne (1.2 equiv.), Palladium catalyst (e.g., PdCl₂(PPh₃)₂), Copper(I) iodide, Amine base (e.g., Et₃N), Anhydrous solvent (e.g., DMF).

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2-Amino-4-bromopyridine, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent via syringe.

-

Add the terminal alkyne and the amine base.

-

Heat the reaction mixture with stirring to the desired temperature (e.g., 80 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture and perform an appropriate work-up, typically involving dilution with an organic solvent, washing with aqueous solutions, drying, and concentration.

-

Purify the crude product by chromatography.

-

Sonogashira Coupling Workflow

Caption: General experimental workflow for Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling a bromopyridine with a primary or secondary amine.[20] This reaction is of paramount importance in medicinal chemistry for the synthesis of aminopyridine derivatives, which are prevalent in many biologically active compounds.[20][21]

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Bromopyridine Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Reference |

| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ (5) | dppp (10) | NaOt-Bu (2) | Toluene | 80 | [21][22] |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOBu-t (25 mmol) | Toluene | 80 | [23] |

| 3-Bromopyridine-D4 | Primary or Secondary Amine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | [20] |

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines [21]

-

Materials: 2-Bromopyridine (1.0 equiv.), Volatile amine (5.0 equiv.), Pd(OAc)₂ (5 mol%), 1,3-bis(diphenylphosphino)propane (dppp) (10 mol%), Sodium tert-butoxide (2.0 equiv.), Toluene.

-

Procedure:

-

To a sealable reaction tube, add the 2-bromopyridine, Pd(OAc)₂, dppp, and sodium tert-butoxide.

-

Add toluene.

-

Cool the tube to -78 °C and add the liquefied volatile amine.

-

Seal the tube tightly and heat at 80 °C overnight (approx. 14 hours).

-

After cooling to room temperature, carefully open the tube.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the product by chromatography.

-

Negishi Coupling

The Negishi coupling involves the reaction of a bromopyridine with an organozinc compound, catalyzed by a nickel or palladium complex, to form a C-C bond.[24] Organozinc reagents are more reactive than their organoboron and organotin counterparts, which can lead to faster reaction times.[24] However, they are sensitive to moisture and air, requiring anhydrous and anaerobic conditions.[24][25]

Negishi Coupling of Bromopyridines

The Negishi coupling is effective for creating C-C bonds with sp³, sp², and sp hybridized carbon atoms.[24] For instance, 2-bromopyridine can be coupled with organozinc reagents using a catalyst like tetrakis(triphenylphosphine)palladium(0) to synthesize unsymmetrical 2,2'-bipyridines.[24]

Experimental Protocol: General Negishi Coupling [25]

-

Materials: Bromopyridine (1.0 equiv.), Organozinc reagent (1.1-1.5 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), Anhydrous THF.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the bromopyridine in anhydrous THF.

-

Add the palladium catalyst.

-

Add the organozinc reagent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify by chromatography.

-

Applications in Medicinal Chemistry and Materials Science

Bromopyridine building blocks are integral to the synthesis of a wide range of functional molecules.

-

Medicinal Chemistry: The pyridine scaffold is a common feature in numerous approved drugs.[14] Bromopyridines serve as key intermediates for synthesizing compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral agents.[2][26][27] For example, 4-bromopyridine is used in the synthesis of abiraterone, a drug for treating prostate cancer.[26] The ability to introduce various substituents through cross-coupling reactions allows for the fine-tuning of structure-activity relationships (SAR) during lead optimization.[2]

-

Materials Science: The unique electronic and photophysical properties of pyridine-containing molecules make them attractive for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. Bromopyridines are crucial starting materials for constructing these complex, functional organic materials.

Conclusion

Bromopyridines are undeniably powerful and versatile building blocks in modern organic synthesis. A thorough understanding of their synthesis, isomer-specific reactivity, and the nuances of various cross-coupling reactions is essential for researchers in drug discovery and materials science. This guide provides a foundational framework, including practical experimental protocols and comparative data, to facilitate the effective utilization of these critical synthetic intermediates. The continued development of novel synthetic methods and catalytic systems will undoubtedly expand the synthetic utility of bromopyridines, paving the way for the discovery of new medicines and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. google.com [google.com]

- 6. Regioselective Bromination of Fused Pyridine N-Oxides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. jk-sci.com [jk-sci.com]

- 11. EP0944564A1 - Halogen exchange reactions and uses thereof - Google Patents [patents.google.com]

- 12. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 24. Negishi coupling - Wikipedia [en.wikipedia.org]

- 25. Negishi Coupling | NROChemistry [nrochemistry.com]

- 26. chempanda.com [chempanda.com]

- 27. nbinno.com [nbinno.com]

The Indispensable Role of the Boc Protecting Group in Modern Chemical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development.[1][2] Its widespread adoption is attributed to its stability across a broad spectrum of reaction conditions and its facile removal under mild acidic conditions.[1][2] This technical guide provides a comprehensive overview of the Boc group's mechanism of action, applications, and detailed experimental protocols for its use.

Core Concepts: The Chemistry of the Boc Protecting Group

The primary function of the Boc group is to temporarily shield amine functionalities from unwanted reactions, allowing for selective transformations at other sites within a molecule.[1][2] This is achieved by converting the nucleophilic and basic amine into a carbamate, which is significantly less reactive.[1]

Mechanism of Boc Protection

The introduction of the Boc group, or N-tert-butoxycarbonylation, is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O).[1][3] The reaction proceeds via a nucleophilic acyl substitution where the amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of Boc₂O.[1][3] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion as a leaving group. This unstable anion subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide gas, providing a strong thermodynamic driving force for the reaction.[1][4]

References

Methodological & Application

Synthesis of tert-Butyl (2-bromopyridin-3-yl)carbamate from 2-bromo-3-aminopyridine

Application Note: Synthesis of tert-Butyl (2-bromopyridin-3-yl)carbamate

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The presence of the bromo- and Boc-protected amine functionalities on the pyridine ring allows for selective and sequential cross-coupling and deprotection/derivatization reactions. This application note provides a detailed protocol for the synthesis of this compound from 2-bromo-3-aminopyridine via a robust and efficient N-tert-butoxycarbonylation reaction.

Reaction Scheme

The synthesis involves the protection of the primary amine group of 2-bromo-3-aminopyridine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Scheme 1: Synthesis of this compound

2-bromo-3-aminopyridine reacts with di-tert-butyl dicarbonate in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) to yield this compound.

Experimental Overview

The procedure outlined below describes the reaction setup, execution, work-up, and purification of the target compound. The quantitative data for the synthesis is summarized in Table 1.

Data Presentation

Table 1: Summary of Quantitative Data

| Parameter | Value |

| Reactants | |

| 2-bromo-3-aminopyridine | 1.0 eq |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.5 eq |

| Base (e.g., Triethylamine) | 1.5 - 2.0 eq |

| Solvent | |

| Tetrahydrofuran (THF), anhydrous | 5-10 mL per mmol of substrate |

| Reaction Conditions | |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4 - 12 hours |

| Work-up & Purification | |

| Extraction Solvent | Ethyl acetate |

| Purification Method | Flash column chromatography |

| Yield & Characterization | |

| Typical Yield | 85-95% |

| Molecular Formula | C₁₀H₁₃BrN₂O₂[1] |

| Molecular Weight | 273.13 g/mol [1] |

Detailed Experimental Protocol

Materials and Reagents:

-

2-bromo-3-aminopyridine (Reagent grade, ≥97%)

-

Di-tert-butyl dicarbonate (Boc₂O) (Reagent grade, ≥97%)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (Anhydrous)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM) (Anhydrous)

-

Ethyl acetate (ACS grade)

-

Hexanes (ACS grade)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-3-aminopyridine (1.0 eq).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF) (5-10 mL per mmol of the substrate).

-

-

Addition of Reagents:

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq) to the stirred solution.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1.2 eq) in a small amount of anhydrous THF.

-

Add the Boc₂O solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Stir the reaction for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Remove the THF under reduced pressure using a rotary evaporator.

-

To the resulting residue, add ethyl acetate and water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30% ethyl acetate).

-

Combine the fractions containing the pure product (as determined by TLC).

-

Evaporate the solvent under reduced pressure to yield this compound as a white to off-white solid.

-

-

Characterization:

-

Determine the yield of the purified product.

-

Characterize the compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship of the key components in the reaction.

Caption: Key components and their roles in the Boc-protection reaction.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of tert-Butyl (2-bromopyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable in pharmaceutical and materials science research due to its broad substrate scope and tolerance of various functional groups. These application notes provide detailed protocols and data for the Buchwald-Hartwig amination of a specific and important building block, tert-butyl (2-bromopyridin-3-yl)carbamate. This substrate is a key intermediate in the synthesis of various biologically active compounds, particularly substituted 2,3-diaminopyridines, which are prevalent in many pharmaceutical agents.

The primary challenge in the Buchwald-Hartwig amination of 2-halopyridines is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. The selection of appropriate bulky and electron-rich phosphine ligands is crucial to mitigate this issue and ensure efficient catalytic turnover.

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.

-

Ligand Exchange: The amine reactant coordinates to the palladium center.

-

Deprotonation: A base facilitates the deprotonation of the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the aminated product and regenerating the active Pd(0) catalyst.

Data Presentation